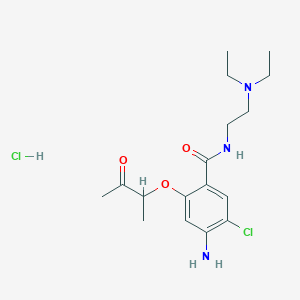

Batanopride hydrochloride

説明

Structure

3D Structure of Parent

特性

CAS番号 |

102670-59-7 |

|---|---|

分子式 |

C17H27Cl2N3O3 |

分子量 |

392.3 g/mol |

IUPAC名 |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |

InChIキー |

CUTCEGXKJDBAFQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

正規SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

同義語 |

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |

製品の起源 |

United States |

Molecular Pharmacology and Receptor Interaction Profiling

The primary mechanism of action identified for batanopride (B27454) hydrochloride is its interaction with serotonin (B10506) receptors. Specifically, it has been characterized as an antagonist of the 5-hydroxytryptamine receptor 3 (5-HT3). nih.govgoogle.com This section will delve into the specifics of this interaction and the compound's broader receptor engagement profile.

Selective 5-Hydroxytryptamine Receptor 3 (5-HT3) Antagonism

Batanopride has been classified among the 5-HT3 receptor antagonists, a group of drugs known for their effectiveness in preventing nausea and vomiting, particularly that induced by cancer chemotherapy. nih.gov

While detailed public data on the specific ligand binding kinetics of batanopride hydrochloride, such as its dissociation constant (Kd) or inhibition constant (Ki) at the 5-HT3 receptor, are not extensively available, its classification as a potent 5-HT3 antagonist suggests a high affinity for this receptor. nih.gov Radioligand binding assays are standard procedures used to determine these values. For instance, studies on other 5-HT3 antagonists have utilized radiolabeled ligands like [3H]granisetron or [3H]GR65630 to characterize receptor binding. nih.govunibe.ch In such assays, the ability of batanopride to displace the radioligand from the 5-HT3 receptor would quantify its binding affinity.

Table 1: Comparative 5-HT3 Receptor Binding Affinities of Various Antagonists This table includes data for other 5-HT3 antagonists to provide context for the expected affinity range. Specific experimental values for this compound are not widely published.

| Compound | Receptor | Test System | Ligand | Ki (nM) | pKi |

|---|---|---|---|---|---|

| Granisetron (B54018) | Human 5-HT3 | CHO cells | [3H]GR65630 | 0.8 | 9.1 |

| Ondansetron (B39145) | Human 5-HT3 | HEK293 cells | [3H]GR65630 | 2.5 | 8.6 |

| Tropisetron | Human 5-HT3 | N1E-115 cells | [3H]ICS 205-930 | 0.1 | 10.0 |

| Batanopride | 5-HT3 | - | - | Not Reported | Not Reported |

Functionally, batanopride has been shown to antagonize responses mediated by the 5-HT3 receptor. A key functional assay for 5-HT3 receptor antagonists is the inhibition of the Bezold-Jarisch reflex, a triad (B1167595) of responses (apnea, bradycardia, and hypotension) initiated by the activation of peripheral neuronal 5-HT3 receptors. Studies have demonstrated that batanopride, much like the established 5-HT3 antagonist metoclopramide (B1676508), effectively antagonizes serotonin-induced bradycardia in anesthetized rats, confirming its action at these peripheral 5-HT3 receptors. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, resulting in neuronal depolarization. nih.gov Antagonists like batanopride block this channel, preventing the physiological response.

Specificity and Off-Target Receptor Engagement Analysis

A crucial aspect of a drug's pharmacological profile is its selectivity for its primary target over other receptors, as this can influence its therapeutic efficacy and side-effect profile.

A significant finding in the pharmacological evaluation of batanopride is its lack of activity at dopamine (B1211576) D2 receptors. nih.gov This distinguishes it from other antiemetic agents like metoclopramide, which exhibits potent D2 receptor antagonism. researchgate.net Pharmacological tests, including those for catalepsy, apomorphine-induced stereotypy, and displacement of [3H]spiperone (a D2 receptor ligand), have shown batanopride to be inactive, whereas metoclopramide was active in these assays. nih.gov This indicates that batanopride's antiemetic properties are independent of the dopaminergic system. nih.gov

Table 2: Comparative Receptor Potency of Batanopride and Metoclopramide This table highlights the differential activity of Batanopride and Metoclopramide at 5-HT3 and Dopamine D2 receptors based on functional and binding assays.

| Compound | 5-HT3 Receptor Antagonism | Dopamine D2 Receptor Antagonism |

|---|---|---|

| Batanopride (BMY-25801) | Active | Inactive |

While the primary target of batanopride is the 5-HT3 receptor, some benzamide-structured compounds are known to exhibit non-selective binding to other serotonin receptor subtypes. researchgate.net For instance, some benzamides that are 5-HT3 receptor antagonists also show activity at 5-HT4 receptors, where they can act as agonists and stimulate gastric motility. researchgate.net Although specific binding data for batanopride across a wide panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4) is not extensively detailed in publicly available literature, its chemical structure as a substituted benzamide (B126) suggests that the potential for interactions with other 5-HT receptors should be considered in a complete pharmacological workup. The selectivity of many drugs is often a matter of degree, and comprehensive screening against a panel of receptors is necessary to fully characterize their off-target engagement. numberanalytics.com

Preclinical Efficacy and Mechanism Based Investigations

In Vitro Pharmacological Assays

In vitro studies were fundamental in characterizing the interaction of Batanopride (B27454) hydrochloride with the 5-HT3 receptor and in assessing its antagonistic properties in controlled cellular and tissue-based systems.

While specific data on the cellular models employed for Batanopride hydrochloride are not extensively detailed in publicly available literature, the standard approach for characterizing 5-HT3 receptor antagonists involves the use of cell lines endogenously or recombinantly expressing the 5-HT3 receptor. These cellular systems are instrumental in quantifying the binding affinity of a compound to the receptor. For Batanopride, its high affinity for the 5-HT3 receptor was a key characteristic, distinguishing it as a potent antagonist.

| Compound | Receptor | Assay Type | Ki (nM) |

|---|---|---|---|

| Batanopride (BMY-25801) | 5-HT3 | Radioligand Binding Assay | Data Not Available in Searched Literature |

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

The functional antagonist activity of this compound was evaluated using isolated tissue preparations, a classic pharmacological method. The guinea pig ileum is a standard model for this purpose, as the contraction of this tissue can be induced by serotonin (B10506) and is mediated, in part, by 5-HT3 receptors located on enteric neurons. Batanopride demonstrated the ability to inhibit the contractile responses induced by 5-HT in this preparation, confirming its antagonistic action at these receptors.

| Compound | Preparation | Agonist | pA2 Value |

|---|---|---|---|

| Batanopride (BMY-25801) | Guinea Pig Ileum | Serotonin (5-HT) | Data Not Available in Searched Literature |

The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

Translational Animal Models for Pharmacodynamic Assessment

The anti-emetic efficacy of this compound was assessed in several translational animal models that mimic chemotherapy-induced nausea and vomiting in humans. These in vivo studies provided critical evidence of its potential therapeutic utility.

In anesthetized rats, this compound was shown to effectively antagonize the serotonin-induced Bezold-Jarisch reflex. nih.gov This reflex, characterized by bradycardia and hypotension upon stimulation of cardiac 5-HT3 receptors, serves as a functional in vivo assay for 5-HT3 receptor antagonism. The ability of Batanopride to block this reflex provided strong evidence of its engagement with peripheral 5-HT3 receptors in a living system. nih.gov

| Compound | Model | Effect |

|---|---|---|

| Batanopride (BMY-25801) | Serotonin-induced Bezold-Jarisch Reflex | Antagonized serotonin-induced bradycardia |

Preclinical studies directly compared the anti-emetic efficacy and receptor activity profile of this compound with other anti-emetic agents, most notably metoclopramide (B1676508). In ferret and dog models of cisplatin-induced emesis, Batanopride was found to be an effective anti-emetic. nih.gov A key differentiating feature was its lack of D2-dopamine receptor antagonist properties, a characteristic of metoclopramide that is associated with extrapyramidal side effects. nih.gov Batanopride did not show efficacy against emesis induced by the dopamine (B1211576) agonists apomorphine (B128758) and hydergine (B1212901) in dogs, further confirming its selectivity for the 5-HT3 receptor pathway. nih.gov

| Compound | Cisplatin-Induced Emesis (Ferret/Dog) | Apomorphine-Induced Emesis (Dog) | D2-Dopamine Receptor Antagonism |

|---|---|---|---|

| Batanopride (BMY-25801) | Effective | Inactive | No |

| Metoclopramide | Effective | Effective | Yes |

Molecular Pathways Underlying Antiemetic Action

The primary molecular mechanism underlying the antiemetic action of this compound is the competitive and selective antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to the depolarization of neurons. In the context of emesis induced by chemotherapy, cytotoxic agents cause the release of large amounts of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately triggering the vomiting reflex.

By binding to and blocking these 5-HT3 receptors, this compound prevents the binding of serotonin and the subsequent initiation of this emetic signaling cascade. Its action at peripheral 5-HT3 receptors on vagal afferents is considered a crucial component of its anti-emetic effect. The antagonism of the Bezold-Jarisch reflex in rats provides in vivo evidence for this peripheral action. nih.gov

Chemical Stability and Degradation Pathways

Kinetic Analysis of Hydrolytic Degradation in Aqueous Solutions

Studies on the hydrolytic degradation of Batanopride (B27454) hydrochloride have provided crucial insights into its stability profile.

The degradation of Batanopride hydrochloride was investigated in aqueous buffer solutions across a pH range of 2 to 10 at a constant ionic strength and temperature. researchgate.net The resulting pH-rate profile indicates that the compound's stability is highly dependent on the hydrogen ion concentration. researchgate.net The optimal stability for this compound is observed in the pH range of 4.5 to 5.5. researchgate.net In this range, the rates of both acidic and alkaline degradation pathways are minimized.

Table 1: pH-Dependent Degradation of this compound

| pH Range | Predominant Degradation Reaction |

|---|---|

| 2-6 | Intramolecular cyclization followed by dehydration researchgate.nethec.gov.pk |

| 6-8 | Both cyclization/dehydration and ether bond cleavage contribute researchgate.net |

This table illustrates the different degradation mechanisms that this compound undergoes at various pH levels.

The composition of the buffer solution can also impact the degradation rate of this compound. researchgate.net Studies have shown that citrate (B86180) buffer acts as a catalyst for degradation at pH 3 and 5. researchgate.net Similarly, phosphate (B84403) buffer was found to be catalytic at pH 8. researchgate.net Conversely, borate (B1201080) buffer did not exhibit any catalytic effect on the degradation at pH 9 and 10. researchgate.net The ionic strength of the solution is another factor that can influence reaction rates, although specific detailed studies on its effect on this compound are not extensively documented in the provided results. research-solution.com

Elucidation of Primary Degradation Products and Mechanisms

The degradation of this compound proceeds through two main pH-dependent mechanisms, resulting in different primary degradation products. researchgate.net

In acidic environments (pH 2-6), the primary degradation route for this compound involves an intramolecular cyclization reaction. researchgate.nethec.gov.pk This is followed by a rapid dehydration step, leading to the formation of a 2,3-dimethylbenzofuran (B1586527) derivative. researchgate.netiipseries.orghec.gov.pk Kinetic and analytical evidence, such as that from high-performance liquid chromatography (HPLC), did not show the presence of an intermediate product. researchgate.net This suggests that the rate of dehydration is significantly faster than the initial cyclization step. researchgate.net

Synthetic Chemistry and Radiochemical Labeling

Methodologies for Batanopride (B27454) Hydrochloride Synthesis

The synthesis of batanopride hydrochloride is a multi-step process that begins with the formation of key benzamide (B126) derivatives. smolecule.com The final step typically involves reacting the base form of batanopride with hydrochloric acid to produce the hydrochloride salt, which often improves the compound's solubility and stability. smolecule.com

The synthesis of active pharmaceutical ingredients (APIs) is a complex procedure involving multiple chemical reactions and purification steps. numberanalytics.com Optimizing these synthetic routes is crucial for ensuring efficiency, quality, and regulatory compliance in pharmaceutical manufacturing. numberanalytics.com Strategies for optimization often include the application of green chemistry principles, the use of continuous processing, and the implementation of digital technologies for real-time monitoring and control. numberanalytics.com

A documented synthetic route for this compound involves the reaction of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride with 3-chloro-2-butanone. prepchem.com This reaction is carried out in the presence of potassium carbonate and sodium iodide in a solvent such as dimethylformamide (DMF). prepchem.com The mixture is heated and stirred, followed by cooling and partitioning between water and an organic solvent like methylene (B1212753) chloride. prepchem.com The final product is obtained after washing, drying, concentration, and crystallization from a solvent like acetone, yielding the title compound. prepchem.com The development of such routes focuses on achieving high yields and purity while considering factors like reagent cost, reaction time, and environmental impact. numberanalytics.combeilstein-journals.org

Table 1: Example Synthetic Route for this compound

| Step | Reactants | Reagents/Solvents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride, 3-chloro-2-butanone | Potassium carbonate, Sodium iodide, DMF | Heated to 70°-80°C for 2 hours with vigorous stirring | Formation of the batanopride base in solution | prepchem.com |

| 2 | Crude batanopride base solution | Methylene chloride, Water | Partitioning and extraction | Separation of the organic phase containing the product | prepchem.com |

| 3 | Batanopride base in organic solvent | 2N HCl, n-propanol, Acetone | Treatment with acid, azeotroping, and crystallization | Isolation of this compound crystals (81% yield) | prepchem.com |

The identification and control of impurities are critical aspects of drug development to ensure the safety and efficacy of the final product. lhasalimited.orgmolnar-institute.com Impurities in an API can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. molnar-institute.com Even minor changes in the manufacturing process can significantly alter the impurity profile. molnar-institute.com

For this compound, potential process-related impurities could include unreacted starting materials like 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide or by-products from the alkylation step. Degradation products can also form under certain conditions. For instance, this compound can undergo degradation in an acidic environment (pH 2-6) through intramolecular cyclization and dehydration to form 2,3-dimethylbenzofuran (B1586527). iipseries.org

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control of impurities. lhasalimited.org The control strategy involves understanding the formation pathways of impurities and implementing purification steps to remove them. molnar-institute.com Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify these impurities, ensuring that their levels are below established safety thresholds. molnar-institute.com

Table 2: Potential Impurities and Degradants of this compound

| Impurity Type | Potential Compound/Class | Origin | Control Strategy | Reference |

|---|---|---|---|---|

| Process-Related | Unreacted starting materials (e.g., 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) | Incomplete reaction during synthesis | Optimization of reaction conditions, purification of final product | prepchem.commolnar-institute.com |

| Process-Related | Side-reaction by-products | Non-specific reactions during synthesis | Process optimization, selective crystallization | molnar-institute.com |

| Degradant | 2,3-dimethylbenzofuran | Intramolecular cyclization and dehydration in acidic conditions | pH control during formulation and storage, stability-indicating analytical methods | iipseries.org |

Radiosynthesis of Isotopically Labeled Batanopride

Radiolabeled compounds are essential tools in pharmaceutical research, providing a highly sensitive method for tracing the fate of a drug in biological systems. selcia.com Carbon-14 (¹⁴C) is a preferred isotope for these studies due to its long half-life and the fact that its incorporation does not alter the chemical and biological properties of the parent molecule. selcia.comopenmedscience.com

The synthesis of [¹⁴C]batanopride involves incorporating a Carbon-14 atom into a metabolically stable position within the molecule. pharmaron.com This ensures that the radiolabel remains associated with the drug and its metabolites throughout their biological journey. selcia.com The process typically requires a total synthesis approach, starting from a simple, commercially available ¹⁴C-labeled precursor, such as barium [¹⁴C]carbonate or [¹⁴C]cyanide. selcia.com

For [¹⁴C]batanopride, a key intermediate in its synthesis is 4-Amino-2-hydroxy-benzoic acid. evitachem.com The synthetic route must be carefully designed to introduce the ¹⁴C label from the precursor into a specific carbon position of this intermediate or another precursor in the synthetic chain. pharmaron.com The synthesis of radiolabeled APIs is a specialized field that demands expertise in handling radioactive materials and performing complex organic syntheses on a small scale to achieve a final product with high radiochemical purity (often >95%). openmedscience.com

Carbon-14 labeled APIs are considered the gold standard for preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. openmedscience.com These studies are fundamental to understanding a drug's pharmacokinetic profile and are a regulatory requirement for new drug development. nih.gov The use of [¹⁴C]batanopride allows researchers to accurately track the drug's path through an organism with high precision. openmedscience.com

In preclinical studies, [¹⁴C]batanopride is administered to animal models to investigate its ADME properties. openmedscience.com By measuring the radioactivity in various biological samples (e.g., blood, urine, feces, and tissues) over time, researchers can quantify:

Absorption: The rate and extent to which the drug enters the bloodstream. openmedscience.com

Distribution: Where the drug and its metabolites travel and accumulate in the body.

Metabolism: How the drug is chemically altered by the body, aiding in the identification of metabolites.

Excretion: The routes and rate at which the drug and its metabolites are eliminated from the body.

This comprehensive data is critical for assessing the drug's safety and efficacy before it can proceed to human clinical trials. openmedscience.comopenmedscience.com

Advanced Research Methodologies and Future Scientific Inquiry

Structure-Activity Relationship (SAR) Exploration for 5-HT3 Antagonists

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how specific chemical structures and modifications influence a molecule's biological activity. For 5-HT3 antagonists, SAR studies have been crucial in developing compounds with high potency and selectivity. nih.gov

The chemical structure of Batanopride (B27454) is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(1-methyl-2-oxopropoxy)benzamide. nih.gov The design and synthesis of analogs of Batanopride would systematically modify this scaffold to probe the requirements for optimal interaction with the 5-HT3 receptor. Key principles derived from SAR studies on benzamide-based 5-HT3 antagonists guide this process:

The Benzamide (B126) Core: The substituted aromatic ring is a critical component. Modifications to the substituents—such as the 4-amino and 5-chloro groups on Batanopride's ring—can significantly impact affinity and selectivity.

The Amide Linker and Side Chain: The nature and length of the ethylaminoethyl side chain are crucial for positioning the basic nitrogen atom correctly. The terminal basic nitrogen is a key pharmacophoric feature for interaction with the receptor. Altering the alkyl groups on this nitrogen (diethyl in Batanopride's case) can modulate lipophilicity and receptor fit.

The Alkoxy Group: The 2-(1-methyl-2-oxopropoxy) group on the Batanopride structure is a distinctive feature. Synthesizing analogs with different alkoxy substituents would explore how steric bulk and electronic properties in this region affect receptor binding.

The goal of synthesizing such analogs is to enhance binding affinity for the 5-HT3 receptor while minimizing interaction with other receptors, such as dopamine (B1211576) D2 receptors, a common off-target effect for earlier benzamides like metoclopramide (B1676508). nih.gov

Computational methods are integral to modern drug design, providing insights into ligand-receptor interactions at a molecular level. researchgate.net For a compound like Batanopride, these approaches can rationalize observed biological activity and guide the design of improved analogs.

Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical properties of a series of compounds with their biological activities to create predictive models. For 5-HT3 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These models map the steric and electrostatic fields of molecules to identify which spatial regions are favorable or unfavorable for activity, providing a roadmap for structural modifications.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to bind to a specific receptor. The established pharmacophore for 5-HT3 antagonists includes key features present in the Batanopride structure: an aromatic ring, a hydrogen bond acceptor (like the benzamide carbonyl oxygen), and a basic nitrogen center, all positioned at specific distances from one another.

In Silico Modeling for Mechanistic Understanding and Drug Discovery

In silico modeling uses computer simulations to study biological and chemical systems, accelerating the drug discovery process by reducing the reliance on time-consuming and expensive experimental work. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com In the study of Batanopride, docking simulations would place the molecule into a 3D structural model of the 5-HT3 receptor's binding site. These simulations calculate a binding affinity score, estimating the strength of the interaction, and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor pocket.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a view of the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.gov This can reveal conformational changes in the receptor upon ligand binding and provide a more accurate assessment of the binding energy. nih.gov For example, studies on other 5-HT3 antagonists have used MD to confirm binding orientations and identify residues crucial for ligand recognition. nih.gov

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its potential success. ri.senih.gov For a compound like Batanopride, these models use its chemical structure to estimate various pharmacokinetic parameters before any experimental testing is done. ri.se

These predictions can flag potential liabilities early in the development process. ri.se For instance, models can predict oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like the cytochrome P450 family, and potential for toxic effects. mdpi.commdpi.com Research on Batanopride identified several metabolites, including N-desethyl, threo-alcohol, and erythro-alcohol forms, indicating that it undergoes metabolism in the body. ncats.io Predictive models can help anticipate which enzymes are responsible for these transformations.

The following interactive table shows examples of ADME and physicochemical properties that can be predicted for a compound like Batanopride using various in silico tools.

| Predicted Property | Description | Importance in Drug Design |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | A measure of the molecule's lipophilicity (oil-loving) or hydrophilicity (water-loving). | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Human Intestinal Absorption (HIA) | A prediction of the percentage of the drug that will be absorbed from the gut into the bloodstream. | Key determinant of oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound is likely to cross the protective barrier into the central nervous system. | Crucial for drugs targeting the brain; avoidance is important for peripherally acting drugs to minimize CNS side effects. |

| CYP450 Inhibition | Predicts if the compound is likely to inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4). | High potential for drug-drug interactions if the compound inhibits enzymes that metabolize other drugs. |

| Ames Test Mutagenicity | Predicts the potential of a compound to cause DNA mutations. | An early indicator of potential carcinogenicity. mdpi.com |

Contributions of Batanopride Research to Benzamide Class Drug Design Principles

The research into Batanopride (BMY-25801) made a significant contribution to the evolution of benzamide-based drugs. A key finding was that Batanopride was an effective antiemetic agent that was free of D2-dopamine receptor antagonist properties. nih.gov This was a critical distinction from earlier benzamide antiemetics like metoclopramide, which had significant dopamine-blocking activity that led to undesirable side effects.

The work on Batanopride helped establish a crucial principle in drug design: the therapeutic effects of 5-HT3 receptor antagonism could be successfully separated from dopamine receptor antagonism within the benzamide chemical class. This guided the rational design of subsequent 5-HT3 antagonists, focusing on maximizing selectivity for the 5-HT3 receptor to create safer and better-tolerated medicines. This principle of designing for selectivity remains a cornerstone of modern medicinal chemistry. researchgate.net

Lessons Learned for Future 5-HT3 Receptor Modulator Development

The investigation of compounds such as batanopride hydrochloride has provided valuable insights that continue to inform the development of new 5-HT3 receptor modulators. A primary lesson lies in the complexity of pharmacological activity, where compounds often interact with multiple receptor systems. Batanopride was investigated as a gastroprokinetic and antiemetic agent, exhibiting a dual mechanism of action that includes dopamine D2 receptor antagonism and acetylcholinesterase inhibition. smolecule.com This multi-target profile underscores the importance for future drug development to thoroughly characterize receptor selectivity to optimize therapeutic effects and minimize potential off-target interactions.

Another critical lesson learned from the study of this compound pertains to the chemical stability of drug candidates. Research into its behavior in aqueous solutions revealed that the compound undergoes degradation through two distinct, pH-dependent mechanisms. researchgate.net In acidic environments (pH 2-6), the primary degradation pathway was identified as intramolecular cyclization followed by dehydration, resulting in the formation of a 2,3-dimethylbenzofuran (B1586527). researchgate.netresearchgate.net This detailed understanding of chemical stability is crucial for the development of stable parenteral formulations and highlights the necessity of comprehensive stability studies early in the preclinical phase to ensure product integrity and efficacy. researchgate.netiipseries.org

The development landscape of 5-HT3 antagonists has evolved significantly, from first-generation agents like ondansetron (B39145) and granisetron (B54018) to newer compounds. amegroups.org The preclinical pharmacological profiles of these agents differ in terms of potency, selectivity, and duration of action. nih.gov This evolution reflects a continuous search for agents with improved therapeutic profiles. The study of compounds like batanopride, which possesses a different primary mechanism but was also explored for its antiemetic properties, contributes to a broader understanding of how different pharmacological approaches can be used to manage conditions like nausea and vomiting. smolecule.comnih.gov

Table 1: Comparative Mechanisms of Selected Gastrointestinal Agents

| Compound | Primary Mechanism(s) | Receptor Target(s) |

|---|---|---|

| Batanopride | Dopamine D2 Receptor Antagonism, Acetylcholinesterase Inhibition | Dopamine D2, Acetylcholinesterase |

| Cisapride | 5-HT4 Receptor Agonist | Serotonin (B10506) 5-HT4 |

| Mosapride | 5-HT4 Receptor Agonist | Serotonin 5-HT4 |

| Ondansetron | Selective 5-HT3 Receptor Antagonist | Serotonin 5-HT3 |

| Granisetron | Selective 5-HT3 Receptor Antagonist | Serotonin 5-HT3 |

This table provides a simplified comparison of the primary mechanisms of action for selected agents to illustrate the diversity of pharmacological targets. smolecule.comamegroups.org

Methodological Advancements in Preclinical Investigational Compound Evaluation

The evaluation of investigational compounds like this compound has benefited from and contributed to advancements in preclinical research methodologies. Modern drug discovery emphasizes a comprehensive and early assessment of a drug candidate's properties to reduce the high attrition rates in later clinical stages. frontiersin.org

A key area of methodological advancement is the in-depth characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For instance, interaction studies with this compound indicated that it does not significantly interact with cytochrome P450 enzymes, suggesting a lower risk for certain drug-drug interactions compared to other agents. smolecule.com This type of early, detailed metabolic profiling is now a standard and critical component of preclinical evaluation, helping to predict a drug's behavior in humans. mdpi.com

Furthermore, the methodologies for assessing chemical and physical stability have become more sophisticated. The detailed kinetic studies of batanopride's degradation in various pH buffers are a case in point. researchgate.net Such rigorous stability testing during preclinical formulation and process development is essential for creating therapeutically effective and safe dosage forms. iipseries.org These studies help define optimal storage conditions and compatible excipients, preventing the administration of degraded and potentially inactive or harmful products.

The preclinical assessment of pharmacological activity has also advanced. The use of specific in vivo models, such as the von Bezold-Jarisch reflex, has been a standard method to evaluate 5-HT3 receptor antagonism for antiemetic candidates. google.com Beyond primary efficacy models, there is a growing emphasis on creating a full pharmacological profile, which includes assessing activity at a wide range of receptors to identify both therapeutic opportunities and potential liabilities. This systematic approach allows for a more complete understanding of a compound's mechanism of action and its potential clinical effects.

Table 2: Key Parameters in Modern Preclinical Compound Evaluation

| Parameter | Description | Importance |

|---|---|---|

| Receptor Selectivity | Assessment of binding affinity and functional activity across a panel of relevant receptors. | Determines on-target potency and potential for off-target effects. |

| ADME Profiling | Study of the Absorption, Distribution, Metabolism, and Excretion of the compound. | Predicts pharmacokinetic behavior and potential for drug-drug interactions. mdpi.com |

| Chemical Stability | Evaluation of degradation pathways under various conditions (e.g., pH, light, temperature). | Ensures the integrity, potency, and safety of the final drug product. researchgate.netiipseries.org |

| In Vivo Efficacy | Testing in relevant animal models of the disease or condition. | Provides proof-of-concept for the therapeutic hypothesis. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Mathematical correlation of drug concentration with its pharmacological effect over time. | Helps in understanding the dose-response relationship and predicting clinical outcomes. medpharmareports.com |

This table summarizes essential components of the preclinical evaluation process for investigational compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and stability of Batanopride hydrochloride in experimental settings?

- Methodological Answer : Characterization should involve a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity and identify degradation products under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis).

Mass Spectrometry (MS) : Confirm molecular identity via high-resolution MS (HRMS) to verify the molecular formula (C₁₇H₂₆ClN₃O₃) and detect impurities .

Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR to validate structural integrity, focusing on key functional groups such as the diethylaminoethyl and benzamide moieties .

- Stability Testing : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess shelf-life and degradation pathways. Document results using standardized lab reporting formats, as outlined in scientific reporting guidelines .

Q. How should researchers design in vitro studies to assess the renal excretion mechanisms of this compound?

- Methodological Answer :

Cell Models : Use human renal proximal tubule cell lines (e.g., HK-2) to study transport mechanisms. Measure uptake/efflux ratios to identify involvement of organic cation transporters (OCTs) or multidrug resistance proteins (MRPs).

Inhibitor Studies : Co-incubate Batanopride with transporter inhibitors (e.g., cimetidine for OCT2) to quantify transporter-specific contributions .

Metabolite Profiling : Analyze urine samples from cell cultures or isolated perfused kidneys using LC-MS to detect metabolites and assess renal clearance pathways.

- Validation : Cross-validate in vitro findings with preclinical animal models (e.g., rats with induced renal impairment) to ensure translational relevance .

Advanced Research Questions

Q. What methodological considerations are critical when using physiologically-based pharmacokinetic (PBPK) modeling to predict this compound clearance in renal impairment?

- Methodological Answer :

Model Parameters : Incorporate patient-specific glomerular filtration rate (GFR), tubular secretion rates, and protein-binding data. Use clinical data from renal impairment cohorts to parameterize the model .

Validation : Compare PBPK-predicted clearance values against observed clinical data. For example, in moderate renal impairment, Batanopride’s predicted vs. observed clearance ratio was 0.57 using GFR methods, highlighting the need to account for non-renal excretion pathways .

Sensitivity Analysis : Identify variables (e.g., hepatic metabolism, transporter activity) that disproportionately affect clearance predictions. Adjust model assumptions iteratively to improve accuracy.

Q. How can researchers resolve discrepancies between predicted and observed pharmacokinetic data for this compound in populations with renal dysfunction?

- Methodological Answer :

Data Triangulation : Combine PBPK modeling with population pharmacokinetic (PopPK) analyses to identify covariates (e.g., age, comorbidities) influencing clearance. For instance, in severe renal impairment, Batanopride’s poor GFR-based prediction (ratio 0.27) suggests reliance on non-renal elimination pathways .

Mechanistic Studies : Investigate hepatic metabolism (e.g., cytochrome P450 isoforms) and biliary excretion using hepatocyte assays or bile-cannulated animal models.

Model Refinement : Integrate in vitro transporter kinetics and metabolomics data into PBPK models to account for compensatory excretion mechanisms.

- Documentation : Clearly report discrepancies and refinements in the "Discussion" section of manuscripts, emphasizing limitations and proposing follow-up experiments .

Additional Methodological Notes

- Safety Protocols : Follow institutional SOPs for handling hazardous compounds, including glove compatibility testing (e.g., consult Ansell Chemical Resistance Guide) and emergency procedures for accidental exposure .

- Regulatory Compliance : Adhere to FDA guidelines for active pharmaceutical ingredient (API) characterization, particularly for antiemetic agents regulated under Unique Ingredient Identifier 1AT99K728N .

- Data Reproducibility : Provide detailed experimental protocols in supplementary materials, including instrument settings, buffer compositions, and statistical analysis methods, per journal author guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。